molecular formula C10H11N B11922977 (S)-1-methyl-2-phenylethyl isocyanide

(S)-1-methyl-2-phenylethyl isocyanide

Cat. No.: B11922977
M. Wt: 145.20 g/mol
InChI Key: HHYGLUGDBOFOPX-VIFPVBQESA-N
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Description

(S)-1-methyl-2-phenylethyl isocyanide is an organic compound that belongs to the class of isocyanides, also known as isonitriles or carbylamines. Isocyanides are characterized by the functional group –N≡C, where the nitrogen atom is triple-bonded to a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-methyl-2-phenylethyl isocyanide typically involves the formylation of a primary amine followed by dehydration. One common method is the Ugi reaction, which is a multicomponent reaction involving an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction conditions are generally mild, and the process can be scaled up for industrial production.

Industrial Production Methods

Industrial production of isocyanides, including this compound, often involves the use of formylation and dehydration steps. The process can be optimized to increase yield and purity while minimizing hazardous by-products. Recent advancements in isocyanide synthesis have focused on improving safety and reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-1-methyl-2-phenylethyl isocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, aldehydes, carboxylic acids, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-1-methyl-2-phenylethyl isocyanide involves its reactivity as a nucleophile and electrophile. The compound can form covalent bonds with various molecular targets, including enzymes and proteins. For example, isocyanides have been shown to inhibit bacterial enzymes by covalently modifying their active sites, leading to the disruption of essential metabolic pathways .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

[(2S)-2-isocyanopropyl]benzene

InChI

InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3/t9-/m0/s1

InChI Key

HHYGLUGDBOFOPX-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)[N+]#[C-]

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]#[C-]

Origin of Product

United States

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